REACTION_SMILES
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[BrH:20].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[n:16][cH:17][s:18][cH:19]2)[cH:13][cH:14]1>>[OH:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[n:16][cH:17][s:18][cH:19]2)[cH:13][cH:14]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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c1ccc(COc2ccc(-c3cscn3)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(COc2ccc(-c3cscn3)cc2)cc1
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Name
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|
Type
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product
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Smiles
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Oc1ccc(-c2cscn2)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |